N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS: 1171412-47-7, C₁₂H₁₇N₅O₂, MW: 263.30) is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-methoxyphenyl substituent at position 5 of the oxadiazole ring and a 2,2-dimethylpropanamide group at position 2. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKISICGLCIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization: The 2-methoxybenzohydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of various cellular pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations in Structure-Activity Relationships (SAR)
Substituent Effects on the Phenyl Ring: The 2-methoxyphenyl group in the target compound contrasts with 4-chloro-2-phenoxyphenyl () and 4-methoxyphenyl (). Electron-donating groups (e.g., methoxy) may enhance π-π stacking or hydrogen bonding in receptor binding, whereas electron-withdrawing groups (e.g., chloro) could improve metabolic stability . In , the 4-methoxyphenyl analog demonstrated potent anticancer activity, suggesting that methoxy positioning (para vs. ortho) significantly impacts selectivity .
Substitution with benzamide () increases molecular weight (MW ~380 vs. 263) and may alter solubility or target affinity due to aromatic stacking interactions .
Biological Activity Trends: Compounds with pyridin-2-yl or pyrazin-2-yl groups () often exhibit enhanced anticancer or antimicrobial activity, likely due to improved hydrogen bonding with kinase domains .
Physicochemical Properties
The target compound’s lower molecular weight and moderate LogP suggest favorable oral bioavailability compared to bulkier analogs .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C12H16N4O2
- Molecular Weight: 248.28 g/mol
- IUPAC Name: this compound
The presence of the oxadiazole ring is significant as it is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
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Antimicrobial Activity:
- Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
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Anti-inflammatory Effects:
- The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
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Anticancer Potential:
- Preliminary research suggests that this compound may induce apoptosis in cancer cells. This effect is hypothesized to result from the activation of caspase pathways and disruption of mitochondrial function.
Case Studies and Research Findings
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In Vitro Studies:
- A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell types but were generally in the micromolar range.
These results indicate a selective cytotoxicity towards cancer cells while sparing normal cells.Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -
In Vivo Studies:
- Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased proliferation markers in treated tumors.
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Synergistic Effects:
- Combination studies with conventional chemotherapeutics revealed that this compound could enhance the efficacy of existing treatments, suggesting potential for use in combination therapy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption: The compound exhibits moderate solubility in water (LogSw = -3.64), which may affect its bioavailability.
- Distribution: The logP value of 3.457 suggests good membrane permeability.
- Metabolism: Initial studies indicate hepatic metabolism with possible involvement of cytochrome P450 enzymes.
- Excretion: Predominantly excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
